molecular formula C22H26ClN3O3 B251438 2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

Cat. No. B251438
M. Wt: 415.9 g/mol
InChI Key: KCCDMUZYXDVWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as 'compound X' and has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In inflammation, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In pests, it has been shown to disrupt the function of the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide vary depending on the application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammation, it has been shown to reduce the production of inflammatory mediators, leading to the reduction of inflammation. In pests, it has been shown to cause paralysis and death, leading to the control of pest populations. In polymers, it has been shown to improve the mechanical properties, such as tensile strength and impact resistance.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide in lab experiments include its high potency, selectivity, and versatility. It has been shown to be effective against a wide range of cancer cells, inflammatory mediators, pests, and polymers. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to its use, including its potential toxicity, limited solubility, and potential side effects. These limitations must be carefully considered when designing experiments and interpreting results.

Future Directions

There are several future directions for the research on 2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One direction is the further investigation of its potential use as an anti-cancer agent, particularly in combination with other drugs or therapies. Another direction is the development of more effective and selective pesticides based on its structure and mechanism of action. Additionally, the use of 2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide as a polymer additive could be further explored to optimize its properties and applications. Finally, the safety and environmental impact of its use in various applications must be carefully evaluated to ensure its responsible use.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide involves the reaction between 2-chlorophenol, 4-(4-isobutyryl-1-piperazinyl)aniline, and ethyl chloroacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, it has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. In agriculture, it has been studied for its potential use as a pesticide, as it has been shown to have insecticidal activity against various pests. In industry, it has been studied for its potential use as a polymer additive, as it has been shown to improve the mechanical properties of polymers.

properties

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C22H26ClN3O3/c1-16(2)22(28)26-13-11-25(12-14-26)18-9-7-17(8-10-18)24-21(27)15-29-20-6-4-3-5-19(20)23/h3-10,16H,11-15H2,1-2H3,(H,24,27)

InChI Key

KCCDMUZYXDVWDN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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